5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde
Description
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde is a heterocyclic organic compound featuring a pyrimidine backbone substituted with a chlorine atom at position 5, a ketone group at position 6, and a carbaldehyde group at position 3. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) is partially saturated due to the 1,6-dihydro configuration.
Properties
IUPAC Name |
5-chloro-6-oxo-1H-pyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(1-9)7-2-8-5(4)10/h1-2H,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCLVPIJGBZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with formylating agents such as Vilsmeier-Haack reagent . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.
Reduction: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde can be contrasted with related compounds, such as 5-chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-54-7, ). Below is a detailed analysis:
Table 1: Comparative Analysis
Key Differences and Implications
Pyrimidines are also more electron-deficient, affecting reactivity in aromatic substitution reactions.
The benzyl group may also improve membrane permeability in drug design.
Molecular Weight and Applications: The pyridine derivative’s higher molar mass (261.7 vs. Conversely, the pyrimidine analog’s lower molecular weight could favor solubility in polar solvents.
Reactivity :
- The carbaldehyde group in both compounds is reactive, but its position (C4 in pyrimidine vs. C3 in pyridine) alters accessibility for nucleophilic attacks. Pyrimidine’s electron-withdrawing nitrogen atoms may further activate the aldehyde toward condensation reactions.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
